5-Methyl-4-nitropyridin-2(1H)-one is classified under nitropyridines, which are known for their diverse biological properties. It is structurally related to other pyridinones that have been studied for their pharmacological effects, including analgesic, antifungal, and antibacterial activities . The compound can be synthesized from various precursors, including 2-chloro-5-methyl-4-nitropyridine derivatives, indicating its relevance in synthetic organic chemistry .
The synthesis of 5-Methyl-4-nitropyridin-2(1H)-one can be achieved through several methods:
The molecular structure of 5-Methyl-4-nitropyridin-2(1H)-one consists of a six-membered pyridine ring with a methyl group at position 5 and a nitro group at position 4.
The structure can be confirmed using various spectroscopic techniques:
5-Methyl-4-nitropyridin-2(1H)-one participates in several chemical reactions that exploit its functional groups:
Reactions are typically monitored using thin-layer chromatography (TLC) to assess progress and purity.
The mechanism of action for compounds derived from 5-Methyl-4-nitropyridin-2(1H)-one often involves interactions at the molecular level that influence biological pathways:
The physical and chemical properties of 5-Methyl-4-nitropyridin-2(1H)-one include:
The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
5-Methyl-4-nitropyridin-2(1H)-one has several scientific applications:
5-Methyl-4-nitropyridin-2(1H)-one (molecular formula: C₆H₆N₂O₃, molecular weight: 154.12 g/mol, CAS: 1416354-34-1) is a structurally significant nitropyridinone derivative characterized by its keto-enol tautomerism and electron-deficient aromatic system [3] [8]. This compound features a nitro group at the C4 position and a methyl substituent at C5, creating distinct electrophilic (C4) and nucleophilic (C2 carbonyl oxygen, N1) sites that underpin its versatility in synthetic transformations [6] [9]. Its crystalline form is typically stored at 2–8°C to maintain stability, reflecting its synthetic utility under controlled conditions [8]. As a member of the 2-pyridinone family, it exemplifies the broader class of nitrogen-oxygen heterocycles increasingly exploited in pharmaceutical synthesis due to their balanced physicochemical properties, including moderate water solubility and hydrogen-bonding capacity [4] [5].
Nitropyridinones serve as privileged scaffolds in drug design due to their dual hydrogen-bond acceptor/donor capacity and structural mimicry of biologically relevant heterocycles. The 2-pyridinone core is established as a bioisostere for pyridines, pyrimidines, and phenol rings, enabling optimized target engagement and improved pharmacokinetic profiles in drug candidates [5]. Marketed drugs containing pyridinone motifs include pirfenidone (antifibrotic), doravirine (antiretroviral), and deferiprone (iron chelation), collectively validating the pharmacophoric significance of this heterocyclic system [5].
5-Methyl-4-nitropyridin-2(1H)-one specifically functions as a high-value synthetic intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists. Its most documented application is in the multistep synthesis of finerenone, a clinically approved agent for diabetic kidney disease and chronic heart failure [1] [9]. The nitro group facilitates selective reduction to amines, while the C2 carbonyl enables ring functionalization through substitution or condensation reactions. Additionally, research demonstrates its incorporation into novel non-nucleoside hepatitis B virus (HBV) inhibitors, where pyridinone derivatives exhibit potent inhibition of HBV DNA replication (IC₅₀ values as low as 0.206 μM) and high selectivity indices (SI > 532) [2]. The scaffold’s capacity for regioselective derivatization at C3, C4, C5, and C6 positions allows medicinal chemists to explore diverse structure-activity relationships (SAR), particularly in kinase inhibition and antiviral agent development [5] [6].
Table 1: Therapeutic Applications of Pyridinone-Based Drug Candidates Derived from Nitropyridinone Intermediates
Therapeutic Target | Compound Class | Biological Activity | Key Structural Feature from Nitropyridinone | |
---|---|---|---|---|
Mineralocorticoid Receptor | Dihydronaphthyridines (e.g., Finerenone) | Antagonist for renal/cardiac diseases | 4-Amino-5-methylpyridin-2-one pharmacophore | [1] [9] |
Hepatitis B Virus (HBV) | 2-Pyridone derivatives | HBV DNA replication inhibition (IC₅₀ = 0.206–3.4 μM) | Pyridinone core with aryl/amide wing motifs | [2] |
Kinases (JAK2, GSK3) | Nitropyridine amides/sulfamides | Kinase inhibition (IC₅₀ = 8.5–12.2 μM) | Nitro group enabling amine reduction/acylation | [6] |
HIV-1 Integrase/RNase H | Furoxan-fused nitropyridines | Dual enzymatic inhibition (IC₅₀ = 60–190 μM) | Electrophilic nitro site for ring annulation | [6] |
The strategic importance of 5-methyl-4-nitropyridin-2(1H)-one emerged from limitations in early synthetic routes to 4-aminopyridin-2-ones, particularly finerenone intermediates. Initial methodologies relied on malonyl chloride/propionitrile condensations or benzylamine-mediated aminolysis, which suffered from low yields (34–62%), high dilution requirements, and problematic byproducts like dehydrogenated adducts [9]. These challenges necessitated a more robust and scalable intermediate.
5-Methyl-4-nitropyridin-2(1H)-one gained prominence as a solution due to three key attributes:
The compound’s synthetic versatility extends beyond finerenone intermediates. It serves as a substrate for palladium-catalyzed cross-coupling (e.g., Suzuki reactions at C4), electrophilic substitutions exploiting the methyl group’s acidity, and N-alkylations to create quaternary centers [6]. Recent innovations include its use in one-pot tandem Blaise reaction-ring closure sequences to access polyfunctionalized pyridinones and as a precursor to fused heterocyclic systems via intramolecular cyclizations [5].
Table 2: Evolution of Synthetic Methodologies for 5-Methyl-4-nitropyridin-2(1H)-one-Derived Intermediates
Synthetic Route | Conditions | Key Intermediate | Yield | Advantages/Limitations | |
---|---|---|---|---|---|
Malonyl Chloride/Propionitrile Condensation | High dilution, Pd/C hydrogenation | Chloropyridine hydrochloride | 34% (2 steps) | Low yield, scalability issues | [9] |
Benzylamine Aminolysis | Boiling benzylamine (185°C, 36 hours), AcOH/H₂ debenzylation | Benzylamino-protected pyridinone | 62% (2 steps) | High-temperature requirement, benzaldehyde byproducts | [9] |
Nitro-N-Oxide Hydrogenation | Pt/C (5% w/w), H₂ (3 bar), methanol, 50°C | 2-Chloro-5-methyl-4-aminopyridine | >90% | Chemoselective, avoids dehalogenation | [1] [9] |
Pressure-Assisted Hydrolysis | KOH, methanol, 120°C (autoclave) | 4-Amino-5-methylpyridin-2(1H)-one | 93% | High purity (>99%), no chromatography | [9] |
Post-Ugi Cyclization | Microwave-assisted, latent functionality | Polycyclic pyridinone libraries | Variable (50–85%) | Library diversification for screening | [5] [10] |
The emergence of 5-methyl-4-nitropyridin-2(1H)-one reflects a broader trend in medicinal chemistry: the shift toward functionally complex, modular intermediates that streamline the synthesis of structurally intricate active pharmaceutical ingredients (APIs). Its integration into drug discovery workflows exemplifies the synergy between traditional heterocyclic chemistry and modern process optimization, enabling efficient access to next-generation therapeutics [5] [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7